An In-depth Technical Guide to 2-Iodo-4-nitroaniline (CAS: 6293-83-0)
An In-depth Technical Guide to 2-Iodo-4-nitroaniline (CAS: 6293-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-nitroaniline, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.
Physicochemical Properties
2-Iodo-4-nitroaniline is a yellow solid organic compound.[1] Its core structure consists of an aniline ring substituted with an iodine atom at the ortho position and a nitro group at the para position relative to the amino group.
| Property | Value | Source |
| CAS Number | 6293-83-0 | [1] |
| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |
| Molecular Weight | 264.02 g/mol | [1][2] |
| Melting Point | 105-109 °C | [1][3][4] |
| Boiling Point | 377.6 ± 27.0 °C (Predicted) | [1] |
| Density | 2.278 g/cm³ | [1] |
| Appearance | Yellow Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Stability | Light Sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Iodo-4-nitroaniline.
| Spectroscopic Data | Details | Source |
| ¹H NMR | Spectrum available in CCl₄/DMSO-d₆. Key shifts reported in DMSO-d₆ at 200 MHz are δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H). | [5][6][7] |
| ¹³C NMR | Spectrum available. | [2] |
| IR | Neat: 3480, 3380, 1610, 1300 cm⁻¹. Spectra also available via KBr and ATR-Neat techniques. | [2][5] |
| Mass Spectrometry | GC-MS data is available. | [2] |
| UV-Vis (λmax) | 360 nm (in Methanol) | [1][3] |
| Raman Spectra | FT-Raman spectrum is available. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Iodo-4-nitroaniline are outlined below. These protocols are based on established laboratory procedures.
Synthesis of 2-Iodo-4-nitroaniline from 4-Nitroaniline
Method 1: Iodination using Iodine Monochloride in Acetic Acid
This protocol describes the direct iodination of 4-nitroaniline using iodine monochloride.
-
Materials:
-
4-nitroaniline (p-nitroaniline)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.[8]
-
While stirring continuously, slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid.[8]
-
After the addition is complete, allow the reaction mixture to stand for one hour.[8]
-
Pour the mixture into 1 liter of boiling water.[8]
-
Boil for a few minutes and then filter the hot solution.[8]
-
Allow the filtrate to cool. Long, yellow needles of 2-iodo-4-nitroaniline will crystallize.[8]
-
Collect the precipitated solid and dry it. The expected melting point is around 105 °C.[8]
-
Method 2: Iodination using Iodine Monochloride in Acetonitrile
This alternative method utilizes acetonitrile as the solvent.
-
Materials:
-
4-nitroaniline
-
Iodine monochloride (ICl)
-
Dry acetonitrile
-
Ethyl acetate
-
20% aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
Dissolve 27.6 g (0.2 mol) of 4-nitroaniline in 200 mL of dry acetonitrile.[5]
-
Add a solution of 31.0 g (0.19 mol) of ICl in 50 mL of acetonitrile to the 4-nitroaniline solution.[5]
-
Stir the mixture at room temperature for 18 hours.[5]
-
Pour the reaction mixture into ethyl acetate.[5]
-
Wash the organic layer sequentially with 20% aqueous Na₂S₂O₃ and brine.[5]
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield a brown solid.[5]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (6:4 to 7:3 ratio) to afford the pure title compound as a yellow solid.[5]
-
Method 3: Iodination using N-Iodosuccinimide (NIS)
This method provides a rapid synthesis at room temperature.
-
Materials:
-
4-nitroaniline
-
N-Iodosuccinimide (NIS)
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
Dissolve 298.2 mg (2.16 mmol) of 4-nitroaniline in 3.0 mL of acetonitrile at room temperature.[3]
-
Add 579.1 mg (2.36 mmol) of NIS and 27 μL (0.21 mmol) of TMSCl to the solution.[3]
-
Stir the reaction at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in about 20 minutes.[3]
-
Once the reaction is complete, add water to the mixture.[3]
-
Extract the aqueous phase three times with ethyl acetate.[3]
-
Combine the organic extracts, dry, and evaporate the solvent to obtain the product.
-
Synthetic Applications & Logical Relationships
2-Iodo-4-nitroaniline serves as a versatile building block for the synthesis of various other chemical entities. Its functional groups—the amino, iodo, and nitro groups—can be selectively modified to create more complex molecules.
Key reactions involving 2-Iodo-4-nitroaniline include:
-
Diazotization-Cyanation: The amino group can be converted to a diazonium salt using sodium nitrite, which is then displaced by a cyanide group in the presence of a copper(I) cyanide/potassium cyanide mixture to form 2-iodo-4-nitrobenzonitrile.[3]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reagents like tin(II) chloride dihydrate in concentrated hydrochloric acid to yield 2-iodo-p-phenylenediamine.[3]
These transformations highlight its utility in introducing iodo and amino functionalities into aromatic systems, which are valuable in medicinal chemistry and materials science. The iodo-substituted aniline motif is a key precursor in the synthesis of various pharmaceutical compounds.[9] While the direct applications of 2-Iodo-4-nitroaniline in drug development are not extensively detailed, its parent compound, 4-nitroaniline, is a known intermediate in the production of pharmaceuticals, dyes, and antioxidants.[10]
Safety and Handling
Proper handling of 2-Iodo-4-nitroaniline is essential due to its potential hazards. The following information is aggregated from available safety data sheets.
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[11]
-
-
Storage:
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[12][13]
-
References
- 1. 2-Iodo-4-nitroaniline price,buy 2-Iodo-4-nitroaniline - chemicalbook [chemicalbook.com]
- 2. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Iodo-4-nitroaniline | 6293-83-0 [chemicalbook.com]
- 4. 2-Iodo-4-nitroaniline 97 6293-83-0 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. calibrechem.com [calibrechem.com]
- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]



